An In-depth Technical Guide to Lactose Octaacetate: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Lactose Octaacetate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactose octaacetate, the fully acetylated derivative of lactose, is a versatile molecule with applications in synthetic chemistry and potential biological activities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reported biological functions. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.
Chemical Structure and Identification
Lactose octaacetate is a disaccharide derivative where all eight hydroxyl groups of lactose are acetylated. The acetylation significantly alters the molecule's polarity and, consequently, its physical and chemical properties.
The chemical structure of β-lactose octaacetate is depicted below:
Systematic Name: [(2R,3R,4S,5R,6R)-4,5,6-Triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate[1]
Common Synonyms: β-Octaacetyllactose, Octa-O-acetyl-D-lactose, Peracetylated lactose[2][3]
| Identifier | Value |
| Molecular Formula | C28H38O19[2] |
| Molecular Weight | 678.59 g/mol [2][3] |
| CAS Number | 6291-42-5 (for β-anomer)[2] |
| SMILES | CC(=O)OC[C@@H]1--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C">C@HO[C@H]2--INVALID-LINK--COC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C |
| InChI | InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28+/m1/s1[1] |
Physicochemical Properties
The physicochemical properties of lactose octaacetate are crucial for its handling, formulation, and application in various experimental settings.
Physical Properties
| Property | Value | Reference |
| Appearance | White to light yellow crystalline solid/powder | [1][4] |
| Melting Point | 139-144 °C | [1][4] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH). Also soluble in mixtures of DMSO, PEG300, Tween-80, and saline, as well as DMSO and corn oil. | [1] |
| Optical Rotation | A negative angle of optical rotation is reported for a 0.01% methanol solution. | [2] |
Spectral Properties
The following table summarizes the key spectral data for the characterization of lactose octaacetate.
| Spectral Data | Key Features | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 46.1, 36.3, 16.8, 8.2 Hz, 18H), 4.49 (ddd, J = 61.7, 46.4, 8.1 Hz, 6H), 4.20 (d, J = 10.9 Hz, 3H), 4.06 (d, J = 11.0 Hz, 5H), 3.98 – 3.80 (m, 20H), 3.81 (d, J = 7.7 Hz, 4H), 2.15-2.00 (multiple singlets, 24H, 8 x COCH₃) | [2] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 91.30 (C1 β-D-Glcp), and other signals in the range of 60-80 ppm. Signals for acetyl carbons are in the range of 20-21 ppm. | [2] |
| FTIR (KBr) | ~3485 cm⁻¹ (residual O-H), ~2967 cm⁻¹ (C-H stretch), ~1752 cm⁻¹ (C=O stretch of acetyl groups), ~1371 cm⁻¹ (C-H bend of CH₃), ~1230 cm⁻¹ (C-O stretch of acetyl groups) | [2] |
| UV-Vis | λmax at 209 nm (in Methanol), 210 nm (in Ethanol), 213 nm (in Acetonitrile), 245 nm (in 1,4-Dioxane), 266 nm (in DMF), and 259 nm (in DMSO). | [2] |
Experimental Protocols
Synthesis of Lactose Octaacetate (Microwave-Assisted)
This protocol describes a rapid and efficient "green" synthesis of lactose octaacetate using microwave irradiation.
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Distilled water
-
Ice
-
95% Ethanol (for recrystallization)
Equipment:
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Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
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Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.[2]
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[2]
-
After irradiation, pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the product.[2]
-
Filter the white solid precipitate under vacuum and wash it thoroughly with distilled water.[2]
-
Purify the crude lactose octaacetate by recrystallization from 95% ethanol.
-
Dry the purified product in a vacuum oven to a constant weight. The expected yield is in the range of 85-90%.[2]
Caption: Microwave-assisted synthesis of lactose octaacetate.
Characterization Methods
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Ethyl acetate/methanol/water (17:2:1 v/v/v).
-
Detection: Spraying with 10% H₂SO₄ in methanol followed by heating.
-
Expected Rf value: ~0.74.[2]
Degree of Substitution (DS) Determination: The degree of acetylation can be determined by titration. This involves the saponification of the acetyl groups with a known amount of base (e.g., KOH) followed by back-titration of the excess base with an acid (e.g., HCl).[2]
Biological Activities and Experimental Protocols
Lactose octaacetate has been reported to exhibit antifungal and antiviral properties.
Antifungal Activity
Lactose octaacetate has shown slight to moderate antifungal activity against fungi such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[2]
Experimental Protocol: Agar Well Diffusion Method
-
Prepare a solution of lactose octaacetate in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mg/mL.[3]
-
Use a sterile swab to evenly inoculate the surface of a suitable agar medium (e.g., Malt Extract Agar for fungi) with the test microorganism.
-
Create wells of a specific diameter in the agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 60 µL) of the lactose octaacetate solution into each well.[3]
-
Include positive (a known antifungal agent) and negative (solvent only) controls on the same plate.
-
Incubate the plates under appropriate conditions for the test microorganism.
-
Measure the diameter of the inhibition zone around each well after a specified incubation period (e.g., 24 and 48 hours). The size of the inhibition zone is indicative of the antifungal activity.
Caption: Workflow for the agar well diffusion antifungal assay.
Antiviral Activity
Lactose octaacetate has been reported to show antiviral activity against Poliovirus 1 (PV-1). However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[2]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Seed susceptible host cells (e.g., MDBK, HEp-2) in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of lactose octaacetate in cell culture medium.
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In a separate plate or tubes, pre-incubate a known titer of the virus with the different concentrations of lactose octaacetate for a specific period (e.g., 1-2 hours).
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.
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Include virus-only (positive control for CPE) and cells-only (negative control) wells.
-
Incubate the plates at the optimal temperature for virus replication.
-
Monitor the cells daily under a microscope for the appearance of cytopathic effect (CPE), which includes morphological changes like cell rounding, detachment, and lysis.
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After a defined incubation period (e.g., 48-72 hours), the extent of CPE is scored. The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits CPE by 50%, can be determined.
Caption: Workflow for the cytopathic effect (CPE) inhibition antiviral assay.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of lactose octaacetate with or modulation of specific cellular signaling pathways. The observed antifungal and antiviral activities are likely due to broader mechanisms such as disruption of microbial cell membranes or interference with viral entry or replication processes, rather than targeted interactions with host cell signaling cascades. Further research is required to elucidate the precise molecular mechanisms underlying the biological effects of lactose octaacetate.
Conclusion
Lactose octaacetate is a well-characterized derivative of lactose with distinct physicochemical properties that make it a useful intermediate in carbohydrate chemistry. Its synthesis is achievable through straightforward methods, including environmentally friendly microwave-assisted protocols. While it exhibits some in vitro antifungal and antiviral activities, its specific molecular targets and mechanisms of action, particularly concerning cellular signaling pathways, remain to be fully elucidated. This guide provides a solid foundation of its chemical and physical characteristics, along with detailed experimental procedures, to aid researchers in further exploring the potential of this molecule in various scientific and drug development endeavors.
